molecular formula C16H12F5NO2S2 B12308376 Perfluorophenyl 4-(pyridin-2-yldisulfanyl)pentanoate

Perfluorophenyl 4-(pyridin-2-yldisulfanyl)pentanoate

Cat. No.: B12308376
M. Wt: 409.4 g/mol
InChI Key: GQXYPNARAMHGHI-UHFFFAOYSA-N
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Description

Perfluorophenyl 4-(pyridin-2-yldisulfanyl)pentanoate is a bifunctional linker used primarily in antibody-drug conjugation (ADC). This compound is known for its ability to form stable linkages between antibodies and drugs, making it a valuable tool in targeted drug delivery systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Perfluorophenyl 4-(pyridin-2-yldisulfanyl)pentanoate typically involves the reaction of perfluorophenyl esters with pyridin-2-yldisulfanyl compounds under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at room temperature. The product is then purified using column chromatography to achieve a high purity level .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

Perfluorophenyl 4-(pyridin-2-yldisulfanyl)pentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Perfluorophenyl 4-(pyridin-2-yldisulfanyl)pentanoate has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects by forming stable covalent bonds between antibodies and drugs. The perfluorophenyl group enhances the stability of the linkage, while the pyridin-2-yldisulfanyl group facilitates the release of the drug under specific conditions. This targeted delivery mechanism ensures that the drug is released at the desired site of action, minimizing side effects and improving therapeutic efficacy .

Comparison with Similar Compounds

Similar Compounds

  • Perfluorophenyl 4-(pyridin-2-yldisulfanyl)butanoate
  • Perfluorophenyl 4-(pyridin-2-yldisulfanyl)propanoate

Uniqueness

Perfluorophenyl 4-(pyridin-2-yldisulfanyl)pentanoate is unique due to its optimal balance between stability and reactivity. The pentanoate chain length provides the right spatial orientation for effective drug conjugation, making it more efficient compared to shorter or longer chain analogs .

Properties

Molecular Formula

C16H12F5NO2S2

Molecular Weight

409.4 g/mol

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 4-(pyridin-2-yldisulfanyl)pentanoate

InChI

InChI=1S/C16H12F5NO2S2/c1-8(25-26-9-4-2-3-7-22-9)5-6-10(23)24-16-14(20)12(18)11(17)13(19)15(16)21/h2-4,7-8H,5-6H2,1H3

InChI Key

GQXYPNARAMHGHI-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)SSC2=CC=CC=N2

Origin of Product

United States

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